4-chlorophenyl diphenylcarbamate
Overview
Description
Scientific Research Applications
- Research : 4-CPDPC and its derivatives have been investigated for their ability to inhibit AChE and BChE . Notably, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) demonstrated potent AChE inhibition (IC50 = 38.98 µM), while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was effective against BChE (IC50 = 1.60 µM).
- Research : 4-CPDPC derivatives were synthesized and screened for anti-HIV activity. Compounds exhibited promising inhibition against HIV-1 and HIV-2 replication .
Cholinesterase Inhibition
Anti-HIV Activity
Enantioseparation
Mechanism of Action
Target of Action
4-Chlorophenyl diphenylcarbamate is a carbamate derivative that has been found to inhibit cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, 4-chlorophenyl diphenylcarbamate can potentially affect nerve signal transmission.
Mode of Action
The compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This results in an accumulation of acetylcholine, leading to prolonged nerve signal transmission. The exact nature of the interaction and the resulting changes are still under investigation.
Result of Action
The molecular effect of 4-chlorophenyl diphenylcarbamate’s action is the inhibition of cholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this can result in prolonged nerve signal transmission and potential overstimulation of the nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chlorophenyl diphenylcarbamate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .
properties
IUPAC Name |
(4-chlorophenyl) N,N-diphenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRLFYGPCKJAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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